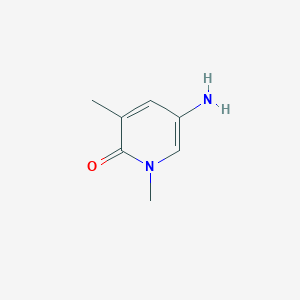
5-amino-1,3-dimethylpyridin-2(1H)-one
Vue d'ensemble
Description
5-amino-1,3-dimethylpyridin-2(1H)-one: is an organic compound belonging to the pyridine family It features a pyridine ring substituted with amino and methyl groups, making it a versatile molecule in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dimethylpyridin-2(1H)-one can be achieved through several methods:
-
Amination of 1,3-dimethylpyridin-2(1H)-one: : This method involves the introduction of an amino group into the 1,3-dimethylpyridin-2(1H)-one molecule. The reaction typically requires a suitable amine source, such as ammonia or an amine derivative, and a catalyst to facilitate the reaction.
-
Reductive Amination: : This method involves the reduction of a nitro or nitrile precursor to introduce the amino group. The reaction conditions often include a reducing agent like hydrogen gas or a metal catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
-
Batch Processing: : This method involves the stepwise addition of reactants in a controlled environment, allowing for precise control over reaction conditions and product purity.
-
Continuous Flow Synthesis: : This method involves the continuous introduction of reactants into a reactor, allowing for efficient large-scale production. This approach can be advantageous for maintaining consistent product quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 5-amino-1,3-dimethylpyridin-2(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The compound can be reduced to form different reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The amino and methyl groups on the pyridine ring can participate in substitution reactions. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
-
Oxidation: : Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
-
Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
-
Substitution: : Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products
-
Oxidation Products: : Oxidized derivatives such as nitroso, nitro, and hydroxylated compounds.
-
Reduction Products: : Reduced derivatives such as amines and alcohols.
-
Substitution Products: : Substituted derivatives with various functional groups replacing the amino or methyl groups.
Applications De Recherche Scientifique
5-amino-1,3-dimethylpyridin-2(1H)-one has several scientific research applications:
-
Pharmaceuticals: : The compound is used as an intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
-
Agrochemicals: : It is used in the development of herbicides, insecticides, and fungicides due to its bioactive properties.
-
Material Science: : The compound is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
-
Biological Research: : It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 5-amino-1,3-dimethylpyridin-2(1H)-one depends on its specific application:
-
Pharmaceuticals: : The compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets to exert its therapeutic effects.
-
Agrochemicals: : It may interfere with essential biological processes in pests or weeds, leading to their inhibition or death.
-
Material Science: : The compound’s chemical properties allow it to participate in polymerization and other reactions, contributing to the formation of advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
2-amino-3-methylpyridine: : Similar structure with an amino group at the 2-position and a methyl group at the 3-position.
-
4-amino-1,3-dimethylpyridin-2(1H)-one: : Similar structure with an amino group at the 4-position.
Uniqueness
5-amino-1,3-dimethylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
5-amino-1,3-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(8)4-9(2)7(5)10/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVNECZIBLUFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013643-17-8 | |
| Record name | 5-amino-1,3-dimethyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)

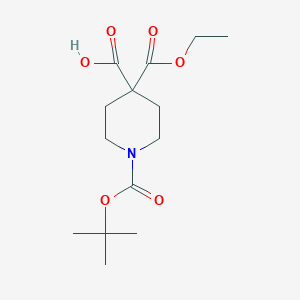
![2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid](/img/structure/B1374280.png)
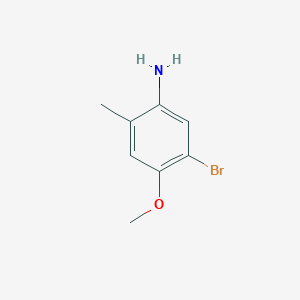
![[4-Iodo-2-(trifluoromethyl)phenyl]methanol](/img/structure/B1374284.png)



![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)
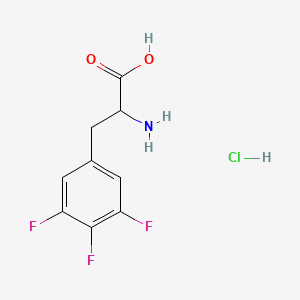
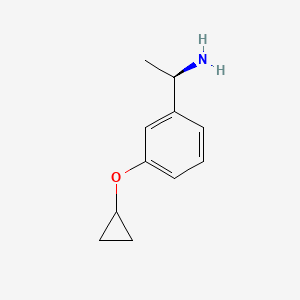

![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)
